Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate typically involves multiple steps. One common method starts with the esterification of 2-iodobenzoic acid to form methyl 2-iodobenzoate . This intermediate can then undergo further reactions, such as nitration and methoxylation, to introduce the nitro and methoxy groups, respectively. The final step often involves a coupling reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. Techniques such as continuous flow chemistry might be employed to enhance the scalability and efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the iodine atom can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry and biological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-iodobenzoate: Shares the iodine and ester functional groups but lacks the nitro and methoxy groups.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Contains similar methoxy and iodine groups but differs in overall structure and functional groups.
Uniqueness
Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5025-65-0 |
---|---|
Molekularformel |
C17H14INO5 |
Molekulargewicht |
439.20 g/mol |
IUPAC-Name |
methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate |
InChI |
InChI=1S/C17H14INO5/c1-23-16-9-5-8-14(18)13(16)10-15(19(21)22)11-6-3-4-7-12(11)17(20)24-2/h3-10H,1-2H3 |
InChI-Schlüssel |
RUDGJGVOFSGKJA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)I)C=C(C2=CC=CC=C2C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.